molecular formula C20H19FeNO-6 B13911087 4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron

4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron

Cat. No.: B13911087
M. Wt: 345.2 g/mol
InChI Key: ZMFUNGFJQCTXEG-UHFFFAOYSA-N
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Description

4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is a complex organometallic compound It features a unique structure that includes a cyclohexadiene, cyclopentadiene, and oxazole ring, coordinated with an iron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron typically involves multi-step organic synthesis techniques. The process begins with the preparation of the cyclohexadiene and cyclopentadiene intermediates, followed by their coupling with the oxazole ring. The final step involves the coordination of these ligands with an iron atom under controlled conditions, often using a reducing agent to facilitate the formation of the iron complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron involves its interaction with molecular targets and pathways. The iron atom plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is unique due to its combination of cyclohexadiene, cyclopentadiene, and oxazole rings coordinated with an iron atom. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.

Properties

Molecular Formula

C20H19FeNO-6

Molecular Weight

345.2 g/mol

IUPAC Name

4-(cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron

InChI

InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h2,4-9,11H,1,3,10H2;1-5H;/q-1;-5;

InChI Key

ZMFUNGFJQCTXEG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C=C1)CC2=COC(=N2)[C-]3C=CC=C3.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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